2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound that has been studied in various contexts . It is a complex organic molecule that contains a pyridine ring, a thiophene ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl-4-(1 H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate was synthesized and showed high antioxidant activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as UV–Vis (ultraviolet–visible), FT-IR (Fourier-transform infrared) .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, a related compound, 1-amino-6-oxo-4-(thiophen-2-yl)-1,6-dihydro-[2,3′-bipyridine]-5-cabonitrile, was synthesized by refluxing a solution of the pyranone in ethanol with hydrazine hydrate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques such as UV–Vis (ultraviolet–visible), FT-IR (Fourier-transform infrared) .Scientific Research Applications
Electronic Structure and Synthesis
- Electronic Structure and Novel Synthesis : This compound has been studied for its unique electronic structure and synthesis methods. For instance, molecules of related derivatives crystallize as single enantiomers with the thiophene ring showing disorder over two positions. Their structures are stabilized by a combination of strong O-H...O hydrogen bonds and weak C-H...O interactions, resulting in multidimensional networks in crystal structures (Vrabel et al., 2014).
Bioinorganic Chemistry
- Cobalt(II) Complexes with Schiff Bases : In bioinorganic chemistry, Co(II) complexes with Schiff bases derived from this compound have been synthesized and characterized. These studies revealed the coordination of the ligand to the metal ion and provided insights into their antimicrobial activities (Singh et al., 2009).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Evaluation : Some derivatives have been synthesized and screened for antimicrobial and antioxidant properties. Notably, certain compounds exhibited promising antifungal and antibacterial activity against a range of microorganisms tested, alongside notable DPPH radical scavenging abilities (Raghavendra et al., 2017).
Configuration and Conformation
- Configuration and Conformational Equilibrium : The configuration and conformational equilibrium of related compounds have been a subject of interest. For instance, X-ray analysis and NMR experiments have been conducted to understand the trans-configuration and conformational equilibrium in solution (Bogdanov et al., 2004).
Synthetic Methodologies
- Synthesis and Reactions of Derivatives : The synthesis and reactions of various derivatives have been extensively studied. These studies include the investigation of methylation and acylation sites and the synthesis of complex structures through condensation reactions (Kappe et al., 1989).
Antinociceptive Activity
- Study of Antinociceptive Properties : Some derivatives have been synthesized and their antinociceptive activity has been studied, highlighting their potential therapeutic applications (Shipilovskikh et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with diverse biological efficiency, including anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit antioxidant activities, suggesting a potential interaction with reactive oxygen species (ros) or enzymes involved in oxidative stress .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
Compounds with similar structures have shown potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Properties
IUPAC Name |
2-oxo-6-thiophen-2-yl-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMPNEIECJTFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198184 | |
Record name | 1,2-Dihydro-2-oxo-6-(2-thienyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-45-1 | |
Record name | 1,2-Dihydro-2-oxo-6-(2-thienyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56304-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-6-(2-thienyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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